2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one
説明
The compound 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one is a quinazoline derivative characterized by a sulfanyl (-S-) linker and a 4-fluorophenyl ethanone moiety. The 2-sulfanyl group may enhance reactivity or serve as a site for further functionalization. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often improving metabolic stability and lipophilicity .
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3S/c25-17-8-6-16(7-9-17)20(29)13-32-24-27-19-4-2-1-3-18(19)23(28-24)26-12-15-5-10-21-22(11-15)31-14-30-21/h1-11H,12-14H2,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGENEBNLWKASHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC(=NC4=CC=CC=C43)SCC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 345.4 g/mol. The structure features a quinazoline core , which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 345.4 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells.
The proposed mechanism involves the inhibition of kinase pathways that are crucial for cancer cell survival and proliferation. Specifically, it is suggested that the compound may act as an inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways, leading to decreased tumor growth and angiogenesis.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results against various bacterial strains. Preliminary studies indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Table 2: Summary of Biological Activities
| Activity Type | Result |
|---|---|
| Anticancer | Significant inhibition in vitro against multiple cancer cell lines |
| Antimicrobial | Moderate activity against Gram-positive bacteria |
Study 1: Anticancer Efficacy
In a study conducted by El Shehry et al., quinazoline derivatives were synthesized and tested for their anticancer efficacy. The compound was part of a broader investigation into quinazoline-based agents, revealing IC50 values in the low micromolar range against breast cancer cells (MCF-7) .
Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of similar compounds indicated that derivatives containing benzodioxole structures exhibited enhanced activity against S. aureus. The study utilized disk diffusion methods to assess efficacy, highlighting the potential for developing new antimicrobial agents from this chemical class .
類似化合物との比較
Triazole Derivatives
Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () share the sulfanyl-ethanone motif but feature a triazole core. The phenylsulfonyl substituent in this compound may increase polarity compared to the benzodioxolyl group in the target compound, affecting solubility .
Imidazole Derivatives
2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone () contains an imidazole core with a benzyl group and a 4-fluorophenyl substituent. The imidazole’s smaller size and basic nitrogen may influence pharmacokinetics, while the pyrrolidinylcarbonyl group introduces conformational flexibility absent in the target compound .
Oxazole Derivatives
Synthetic 1,3-oxazole derivatives () with sulfonylphenyl substituents highlight the role of heterocycle size in cytotoxicity.
Substituent Effects
- Benzodioxolyl vs. Phenylsulfonyl : The benzodioxolyl group in the target compound is electron-donating, which may enhance π-π stacking interactions compared to the electron-withdrawing phenylsulfonyl group in .
- 4-Fluorophenyl : Common in and , this group improves lipophilicity and resistance to oxidative metabolism, a feature shared with the target compound .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
